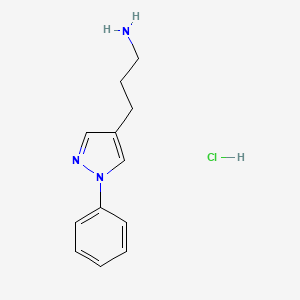

3-(1-Phenylpyrazol-4-yl)propan-1-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

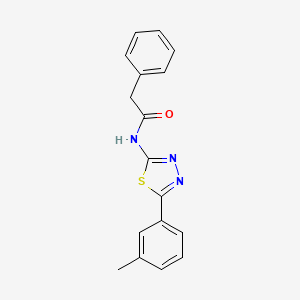

The synthesis of related compounds typically involves multi-step reactions, starting with a suitable precursor and then introducing various functional groups. For instance, one paper describes the synthesis of 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones through propargylation followed by a click reaction . Another paper details the synthesis of a pyrazolo[1,5-a]pyrimidin-7-amine derivative through chlorination and aminisation . These methods could potentially be adapted for the synthesis of "3-(1-Phenylpyrazol-4-yl)propan-1-amine;hydrochloride" by choosing appropriate starting materials and reaction conditions.

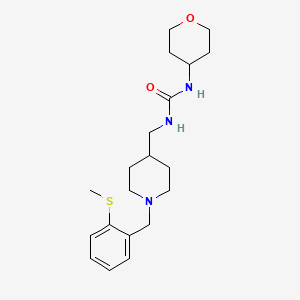

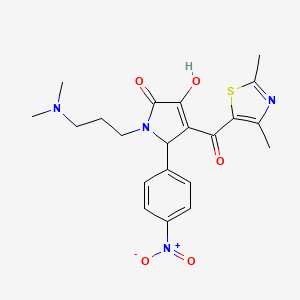

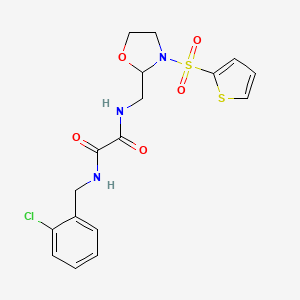

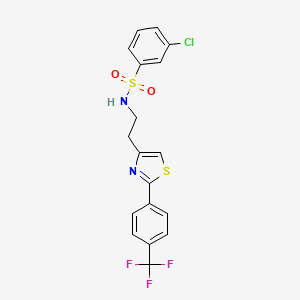

Molecular Structure Analysis

The molecular structure of compounds similar to "3-(1-Phenylpyrazol-4-yl)propan-1-amine;hydrochloride" is characterized using techniques such as NMR, IR, and Mass spectrometry . X-ray diffraction is also used to determine the crystal structure of a synthesized compound . These techniques would be essential in confirming the structure of "3-(1-Phenylpyrazol-4-yl)propan-1-amine;hydrochloride" once synthesized.

Chemical Reactions Analysis

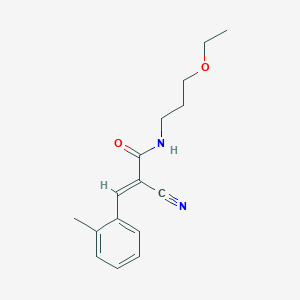

The papers describe various chemical reactions involving phenyl and pyrazole derivatives. For example, phenylmalononitrile reacts with hydrazine to yield a polyfunctional heterocycle, which can further react with different carbonyl compounds to produce a range of derivatives . These reactions highlight the reactivity of the phenyl and pyrazole groups, which would be relevant in studying "3-(1-Phenylpyrazol-4-yl)propan-1-amine;hydrochloride".

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are inferred from their structural features and biological activity assays. For instance, the antimicrobial activity of synthesized compounds is evaluated against various pathogens, and their structures are confirmed by spectroscopic methods . The physical properties, such as solubility and stability, would be important to determine for "3-(1-Phenylpyrazol-4-yl)propan-1-amine;hydrochloride" as well, although they are not directly discussed in the provided papers.

Applications De Recherche Scientifique

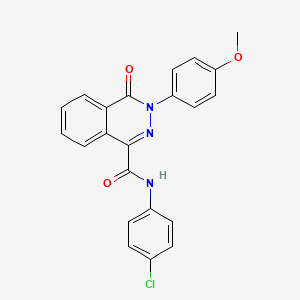

Antimicrobial Applications

A study highlighted the use of 2-arylhydrazononitriles in synthesizing a variety of new heterocyclic compounds, including those containing 3-(1-methyl-1H-indol-3-yl)-3-oxo-2-(phenylhydrazono)propanenitrile derivatives. These compounds exhibited promising antimicrobial activities against various bacteria and yeast, suggesting potential applications in antimicrobial drug development (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Anti-HIV Research

Another study investigated the structure-activity relationship of phenylpyrazole derivatives for the development of novel anti-HIV agents. The research led to the identification of a derivative that was six times more potent than the lead compound, indicating the potential of these derivatives in HIV treatment (Mizuhara et al., 2013).

Corrosion Inhibition

Bipyrazolic type organic compounds, including those structurally related to phenylpyrazoles, have been studied for their effectiveness as corrosion inhibitors for pure iron in acidic media. These compounds demonstrated high inhibition efficiencies, suggesting their potential application in protecting metals from corrosion (Chetouani et al., 2005).

Synthetic Applications

Research on the synthesis and photophysical characterization of NIR probes with various terminals in benzo[a]phenoxazines has been conducted. These probes showed high resistance to photobleaching, indicating their usefulness in biological imaging applications (Raju et al., 2016).

Bioconjugation Studies

The mechanism of amide formation by carbodiimide in aqueous media was studied, providing insights into bioconjugation processes. This research is relevant for the development of bioconjugates for medical and biological applications (Nakajima & Ikada, 1995).

Propriétés

IUPAC Name |

3-(1-phenylpyrazol-4-yl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.ClH/c13-8-4-5-11-9-14-15(10-11)12-6-2-1-3-7-12;/h1-3,6-7,9-10H,4-5,8,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVRUEZLKUISIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)CCCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Phenylpyrazol-4-yl)propan-1-amine;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-N-[2-(4-fluorophenyl)ethyl]-5-methylpyridine-2-carboxamide](/img/structure/B2553792.png)

![N-(4-methoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2553795.png)

![Methyl 4-[(6-chloropyridazin-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate](/img/structure/B2553801.png)

![N-isopentyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2553814.png)